Medifoxamine N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,2-diphenoxyethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNRPOALOVACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Biotransformation Pathways of Medifoxamine N Oxide
Enzymatic N-Oxidation Mechanisms
Enzymatic N-oxidation of tertiary amines is primarily catalyzed by two major superfamilies of enzymes: Cytochrome P450 (CYP) enzymes and Flavin-Containing Monooxygenases (FMOs). The relative contribution of these enzyme systems to the N-oxidation of a specific tertiary amine like Medifoxamine (B1676141) depends on the enzyme's substrate specificity and the chemical structure of the compound.
Role of Cytochrome P450 (CYP) Enzymes in Tertiary Amine Oxidation
Cytochrome P40 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a vast range of endogenous and exogenous substrates, including drugs. guidetopharmacology.orged.ac.ukuomus.edu.iq While CYPs are well-known for catalyzing various oxidation reactions, such as aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation, they can also catalyze the N-oxidation of nitrogen-containing compounds, including tertiary amines. guidetopharmacology.orged.ac.ukuomus.edu.iqneu.edu.tr However, for tertiary alkylamino moieties, CYP-catalyzed metabolism often favors oxidative N-dealkylation, which proceeds via α-carbon hydroxylation, leading to the cleavage of a carbon-nitrogen bond and the formation of a secondary amine and an aldehyde. uomus.edu.iqmdpi.com While Medifoxamine is listed as a substrate undergoing demethylation by human CYP enzymes in one database, explicit evidence from the search results demonstrating significant CYP-mediated N-oxidation of Medifoxamine to its N-oxide was not prominent. researchgate.net Nevertheless, the general capacity of CYP enzymes to perform N-oxidation of tertiary amines is established. guidetopharmacology.orged.ac.ukuomus.edu.iqneu.edu.tr
Contribution of Flavin-Containing Monooxygenases (FMOs) to N-Oxide Formation
Flavin-Containing Monooxygenases (FMOs) are microsomal NADPH-dependent enzymes that play a significant role in the oxygenation of nucleophilic heteroatoms, particularly nitrogen, sulfur, and phosphorus. hyphadiscovery.comwikipedia.org Unlike CYPs, FMOs are often the primary enzymes responsible for the direct N-oxidation of tertiary amines to form N-oxides. mdpi.comhyphadiscovery.comwikipedia.orgnih.gov In humans, there are five functional FMO isoforms, with FMO3 being the most abundant in the liver and largely responsible for hepatic FMO-mediated metabolism. hyphadiscovery.comwikipedia.org FMO3 is known to catalyze the N-oxygenation of primary, secondary, and tertiary amines. hyphadiscovery.comwikipedia.org Studies on the N-oxidation of other tertiary amines, such as N,N-dimethylamphetamine, have shown that FMO1 can also be a predominant enzyme in this process, sometimes exhibiting higher intrinsic clearance compared to FMO3 for specific substrates. nih.gov This suggests that while FMO3 is a major contributor to tertiary amine N-oxidation, other FMO isoforms like FMO1 may also play a significant role depending on the specific substrate. nih.gov
Substrate Specificity and Regio-selectivity in N-Oxidation
The substrate specificity and regioselectivity of N-oxidation are influenced by the characteristics of both the enzyme and the substrate. FMOs typically oxygenate nucleophilic nitrogen atoms, and the reaction is often less affected by the lipophilicity of the substrate compared to some CYP-mediated reactions. hyphadiscovery.comwikipedia.org For tertiary amines, FMOs tend to favor N-oxidation over other metabolic pathways like N-dealkylation, which is a primary route for many tertiary amines metabolized by CYPs. mdpi.com The structure of the tertiary amine, including steric hindrance around the nitrogen atom and electronic properties, can influence the efficiency and regioselectivity of both CYP and FMO-mediated oxidation. While general principles of substrate specificity for tertiary amine N-oxidation by CYPs and FMOs are known, the specific details regarding Medifoxamine's interactions with different isoforms and the potential for regioselectivity in its N-oxidation would require specific studies on this compound.
Potential for Non-Enzymatic Formation of Medifoxamine N-Oxide
Beyond enzymatic catalysis, tertiary amines can also undergo non-enzymatic oxidation to form N-oxides through chemical reactions with various oxidizing agents. Common laboratory methods for synthesizing tertiary amine N-oxides involve the use of oxidants such as hydrogen peroxide or peracids. nih.govthieme-connect.deliverpool.ac.ukd-nb.infomdpi.comwikipedia.org While enzymatic pathways are the primary drivers of drug metabolism in biological systems, the potential for some level of non-enzymatic oxidation of the tertiary amine moiety of Medifoxamine in the presence of endogenous oxidizing species cannot be entirely ruled out, although enzymatic processes are generally considered more significant for in vivo biotransformation.
Strategies for this compound Synthesis and Isolation in Research
For research purposes, including the characterization of metabolites and the study of their properties, this compound can be synthesized chemically. A described method for the preparation of this compound involves the reaction of N,N-dimethyl-2,2-diphenoxyethanamine (Medifoxamine) with hydrogen peroxide in an inert medium such as methanol. google.comgoogle.com This reaction, typically carried out at controlled temperatures, yields this compound, which can then be isolated and purified. google.com The isolation often involves evaporation of the solvent, removal of water, and purification steps like filtration and drying to obtain the solid N-oxide. google.com This synthetic approach provides a means to obtain this compound for use as a reference standard or for further investigation.
In Vitro and In Vivo Models for Studying Medifoxamine Biotransformation
Studying the biotransformation of Medifoxamine, including the formation of its N-oxide, utilizes both in vitro and in vivo models. In vitro models employ biological components outside their normal biological context to investigate metabolic pathways under controlled conditions. These can include:
Liver Microsomes: These preparations contain membrane-bound enzymes, including a high concentration of CYPs and FMOs, and are widely used to study oxidative drug metabolism. nih.govnih.gov Incubation of Medifoxamine with liver microsomes from different species (e.g., human, rat, rabbit) can help identify the enzymes involved in its N-oxidation and assess species differences.
Recombinant Enzymes: Using cells expressing specific human recombinant CYP or FMO isoforms allows for the precise determination of which enzymes catalyze the N-oxidation of Medifoxamine and the assessment of their individual contributions and kinetic parameters. nih.gov
Liver Cytosol: The cytosolic fraction of liver contains soluble enzymes, including aldehyde oxidase, which has been shown to exhibit N-oxide reductase activity for some tertiary amine N-oxides. nih.gov While primarily involved in reduction, studying metabolism in cytosol can provide a more complete picture of potential transformations.
In vivo models involve administering Medifoxamine to living organisms and analyzing its metabolism within a biological system. Studies in healthy human volunteers have been conducted to investigate the pharmacokinetics and metabolism of oral and intravenous Medifoxamine. nih.govnih.gov Analysis of biological samples such as plasma and urine from these studies allows for the identification and quantification of metabolites, including this compound, providing insights into the extent and routes of biotransformation in a physiological setting. nih.govnih.gov Animal models are also frequently used in drug metabolism studies to understand species-specific differences and evaluate metabolic pathways in a whole-organism context. nih.govoup.comoup.comnih.gov
Pharmacological and Biological Activity Profiling of Medifoxamine N Oxide
Exploration of Receptor Binding and Neurotransmitter Reuptake Inhibition Profiles
There is no available data to populate the subsections below.
Contribution to the Overall Pharmacological Profile of Medifoxamine (B1676141)
There is no available data to populate the subsections below.
Synergistic or Antagonistic Effects with Parent Compound
Further research and publication of studies specifically investigating the pharmacology of medifoxamine metabolites are required to address these topics.
Assessment of Potential for Prodrug Activation in Biological Systems
The N-oxide functional group can be a critical determinant of a molecule's biological activity, often serving as a prodrug moiety. nih.govnih.gov Molecules with N-oxide functionalities can be inert or reactive in biological systems depending on their specific chemical structures. nih.gov In many cases, heteroaromatic and aniline-derived N-oxides undergo enzymatic reduction in vivo. nih.gov This reductive activation is a key mechanism for converting the N-oxide form, which may have altered properties like increased water solubility or modified membrane permeability, into the pharmacologically active tertiary amine. nih.govnih.gov
The activation of N-oxide prodrugs is typically mediated by reductase enzymes. nih.gov This process is particularly well-documented in hypoxic (low oxygen) conditions, such as those found in solid tumors, where it is exploited for targeted drug delivery. nih.gov For instance, the prototypical hypoxia-activated prodrug tirapazamine (B611382) undergoes a one-electron reduction, primarily by cytochrome P450 enzymes, to form a reactive radical that induces oxidative damage. nih.gov While the context for Medifoxamine N-oxide is not oncological, the principle of enzymatic reduction remains relevant. The conversion of this compound back to its parent compound, medifoxamine, would represent a key activation step, restoring the pharmacological activity of the tertiary amine. The metabolic transformation of similar psychoactive compounds, such as clozapine (B1669256) and mirtazapine, to their respective N-oxide forms has been documented, with these N-oxide metabolites generally considered to be inactive until potentially reduced back to the parent compound. mdpi.com
Cellular and Molecular Mechanisms of Action
The direct cellular targets of this compound itself are not extensively characterized. Typically, the N-oxide form of a drug is pharmacologically inactive or possesses significantly lower activity compared to its parent amine. mdpi.com For example, the N-oxide metabolites of the atypical antipsychotic clozapine and the antidepressant mianserin (B1677119) are considered inactive. mdpi.com Therefore, the primary cellular targets engaged by the administration of this compound are presumed to be those of the parent compound, medifoxamine, following its in vivo reduction.
The activity of related N-oxide compounds provides insight into potential, though unconfirmed, direct actions. Some N-oxide alkaloids, such as antofine-N-oxide, have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through TNFα signaling, suggesting direct engagement with cellular pathways. nih.gov Another N-oxide drug, acipimox, acts by binding to the G-protein-coupled receptor HCAR2 on adipocytes to inhibit lipolysis. nih.gov However, the principal mechanism for this compound is likely dependent on its conversion to medifoxamine, which would then interact with its established neuropharmacological targets.
Under certain conditions, the enzymatic reduction of N-oxides can lead to the formation of reactive oxygen species (ROS). nih.gov For example, the natural cytotoxic products iodinin (B1496461) and myxin (B609384) are enzymatically reduced under hypoxic conditions, leading to the formation of hydroxyl radicals that contribute to their bioactivity. nih.gov This disruption of cellular redox homeostasis is a key mechanism for some N-oxide compounds. nih.gov The redox cycling of this compound could potentially influence cellular signaling pathways that are sensitive to oxidative stress, although specific research into this mechanism for this particular compound is limited. The balance between the generation of oxidative free radicals and the cellular antioxidant response, mediated by enzymes like superoxide (B77818) dismutase (SOD) and catalase, is critical for maintaining cellular function. nih.gov Any interference with this balance by a redox-active compound could have significant biological consequences.
In Vitro and In Vivo Models for Efficacy Assessment
To assess the neuropharmacological effects of compounds like this compound, researchers employ various in vitro and ex vivo models that allow for the detailed study of neuronal function.
Brain Slice Electrophysiology: This technique is used to measure the effects of a compound on synaptic transmission and neuronal excitability. For instance, studies on nitrous oxide, another neuroactive agent, have used hippocampal slices to record excitatory postsynaptic potentials (EPSPs) mediated by AMPA and NMDA receptors. nih.gov Such a model could determine if this compound or its active metabolite alters synaptic strength or plasticity. nih.govnih.gov
In Vivo Extracellular Recordings: This method measures the spontaneous firing activity of neurons in specific brain regions of a living animal. Studies have used this model to show that nitrous oxide exposure increases neuronal activity, including burst firing patterns, in the medial prefrontal cortex (mPFC). frontiersin.org This model would be suitable for assessing the direct or indirect effects of this compound on neuronal communication in brain areas relevant to its antidepressant or sedative effects.
| Model | Parameter Measured | Potential Application for this compound |
| Brain Slice Electrophysiology | Synaptic Potentials (e.g., EPSPs), Long-Term Potentiation (LTP) | To assess effects on synaptic transmission and plasticity in key brain regions like the hippocampus. nih.govnih.gov |
| In Vivo Electrophysiology | Neuronal Firing Rate, Burst Firing Patterns | To measure changes in real-time neuronal activity in areas like the prefrontal cortex following administration. frontiersin.org |
Animal models are essential for evaluating the integrated physiological and behavioral effects of a neuroactive compound. The assessment of sedative and other behavioral effects often involves a battery of standardized tests.
Sleep Analysis via EEG/EMG: To precisely quantify sedative effects, mice are often instrumented for electroencephalography (EEG) and electromyography (EMG) recordings. Studies on Clozapine-N-oxide (CNO), a widely used chemogenetic actuator, have shown it alters sleep architecture, suppresses rapid eye-movement (REM) sleep, and changes EEG spectral power during non-REM (NREM) sleep. researchgate.net This methodology provides a detailed profile of a compound's impact on sleep states and stability. elifesciences.org
Locomotor Activity Tests: The open field test (OFT) is commonly used to assess general locomotor activity and exploratory behavior. A reduction in movement and exploration can be indicative of sedative effects. This test was used alongside others to evaluate the antidepressant-like effects of nitrous oxide. frontiersin.org
Models of Depression/Anxiety: The forced swim test (FST) and tail suspension test (TST) are standard models used to screen for antidepressant activity, where a reduction in immobility time is interpreted as a positive effect. frontiersin.org These would be relevant for characterizing the full behavioral profile of this compound, given the antidepressant properties of the parent compound.
| Model | Parameter Measured | Potential Application for this compound |
| EEG/EMG Sleep Analysis | NREM/REM Sleep Duration, Sleep Architecture, EEG Spectral Power | To quantify sedative effects and detailed changes in sleep patterns. researchgate.netelifesciences.org |
| Open Field Test (OFT) | Total Distance Traveled, Time in Center vs. Periphery | To measure general locomotor activity and assess for sedative or anxiolytic-like behavior. frontiersin.org |
| Forced Swim Test (FST) / Tail Suspension Test (TST) | Immobility Time | To screen for antidepressant-like effects. frontiersin.org |
Based on the available search results, specific detailed pharmacokinetic characteristics focusing solely on the chemical compound "this compound" as a distinct entity are not comprehensively described. The provided information primarily pertains to the parent compound, Medifoxamine, or mentions N-oxide metabolites in the context of other drugs.
While Medifoxamine's pharmacokinetics, such as absorption rate and half-life, are mentioned wikipedia.orgtargetmol.com, and N-oxidation is identified as a metabolic pathway for various other compounds resulting in N-oxide metabolites drugbank.comdrugbank.comresearchgate.netiiab.medrugbank.comdrugbank.com, detailed research findings, data tables, and specific information regarding the absorption, distribution (including water solubility, membrane permeability, brain penetration, and tissue distribution profiles), and elimination pathways (renal and biliary excretion kinetics) specifically for this compound were not found within the search results.
Therefore, due to the lack of specific, detailed pharmacokinetic data for this compound in the provided sources, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline and focusing solely on this specific compound's pharmacokinetic characteristics.
Compound Names and PubChem CIDs
Pharmacokinetic Characteristics of Medifoxamine N Oxide
Metabolic Stability and In Vivo Interconversion
The metabolic fate of a drug significantly influences its pharmacokinetic profile, including its exposure and duration of activity within the body. For compounds containing a tertiary nitrogen atom, N-oxidation is recognized as a major metabolic pathway hyphadiscovery.com. Medifoxamine (B1676141), possessing a tertiary amine structure, is subject to metabolic transformation, including the potential formation of an N-oxide metabolite, Medifoxamine N-oxide.
Potential for Reduction Back to Parent Medifoxamine In Vivo
A notable characteristic of N-oxide metabolites derived from tertiary amines is their potential to undergo reduction back to the parent tertiary amine in vivo hyphadiscovery.comgoogle.com. This reductive conversion is a known phenomenon that can occur in the human body hyphadiscovery.comgoogle.com. While N-oxides are readily reduced chemically, the extent to which this occurs biologically is variable and can be unpredictable google.com.
The in vivo reduction of an N-oxide metabolite back to its parent compound can influence the pharmacokinetic behavior of both the metabolite and the parent drug hyphadiscovery.com. This process may lead to altered tissue distribution of the compounds hyphadiscovery.com. The provided information indicates that some N-oxides undergo nearly quantitative reductive conversion, while in other cases, the conversion is minimal or absent google.com. Specific details or data quantifying the potential for this compound to be reduced back to Medifoxamine in vivo were not available in the consulted literature.
Implications for Exposure and Activity
If this compound is metabolically stable and does not readily revert to the parent compound, its pharmacological activity would depend on its inherent affinity and efficacy at relevant biological targets. Some N-oxide metabolites have been shown to possess similar or even greater pharmacological activity than their parent drugs, while others may be less active or inactive hyphadiscovery.comgoogle.com. Assessing the exposure of a potentially active N-oxide metabolite is therefore crucial hyphadiscovery.com.
Toxicological Research and Safety Mechanisms of Medifoxamine N Oxide
Mechanisms of N-Oxide-Mediated Toxicity
The toxicity mediated by N-oxide compounds can arise through several mechanisms. One significant pathway involves their metabolic reduction. While some N-oxides are stable metabolites, others can be reduced back to their corresponding tertiary amines or undergo further transformations. hyphadiscovery.com This reduction can sometimes lead to the formation of reactive intermediates that can interact with cellular components, including DNA and proteins, potentially leading to toxicity. nih.govmdpi.comdovepress.com The specific enzymes involved in the reduction of N-oxides, such as cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), play a crucial role in determining the extent and nature of this metabolic activation. hyphadiscovery.com The involvement of individual P450s in the bioactivation to reactive intermediates is not always well characterized for all N-oxides. researchgate.net
Mutagenicity and Genotoxicity Assessment
Assessing the potential of a chemical compound to cause mutations (mutagenicity) or damage to genetic material (genotoxicity) is a critical part of toxicological evaluation. ijrpb.comsciencescholar.us N-oxides, particularly aromatic N-oxides, have been considered as potential structural alerts for predicting DNA-reactive mutagenicity. nih.govnih.gov
In Vitro Mutagenicity Assays (e.g., Ames Test)
In vitro bacterial reverse mutation tests, commonly known as the Ames test, are standard assays used to assess the mutagenic potential of chemicals. ijrpb.comsciencescholar.usfederalregister.gov These tests use specific strains of bacteria (e.g., Salmonella typhimurium TA98 and TA100) to detect gene mutations. nih.gov The Ames test can identify substances that cause base-pair substitutions or frameshift mutations. frontiersin.org While the Ames test is widely used, its adequacy for characterizing the mutagenic potential of all N-oxides, including nitrosamines which are a class of N-nitroso compounds, has been questioned, as it may not always be sensitive enough, potentially producing negative results with known mutagens in some cases. federalregister.gov Variations of the Ames test, such as the preincubation method, are considered more sensitive and are specifically required for testing certain compounds like nitrosamines. criver.com
Computational and Predictive Models for Mutagenicity
Computational methods, including (quantitative) structure-activity relationship ((Q)SAR) models, are increasingly used to predict the toxicological effects of molecules, including mutagenicity. frontiersin.orgsocietechimiquedefrance.frljmu.ac.uk These models use structural features of compounds to predict their potential biological activities. ljmu.ac.uk Expert rule-based systems and statistical approaches are two broad categories of computational models used in predictive toxicology. societechimiquedefrance.fr While aromatic N-oxides have been considered a structural alert for mutagenicity, analysis of available data has led to a downgrade of the general aromatic N-oxide alert, although specific subclasses may still be considered alerting. nih.govnih.gov The accuracy of QSAR models for predicting mutagenicity can be influenced by factors such as data quality, appropriate descriptors related to the mechanism of action, and adequate consideration of metabolism. ljmu.ac.uk
Formation of Reactive Intermediates via N-Oxide Metabolism
The metabolism of N-oxides can lead to the formation of reactive intermediates. This can occur through reduction of the N-oxide back to the parent amine, which may then be subject to further metabolic transformations yielding reactive species. hyphadiscovery.com Alternatively, the N-oxide itself can undergo enzymatic reduction to form reactive intermediates, such as radical species. nih.gov The involvement of enzymes like cytochrome P450 oxidoreductase in the reduction of N-oxides has been suggested. nih.gov The formation of iminium ions is another example of reactive intermediates that can arise from the metabolism of compounds containing tertiary amine or N-oxide functionalities, particularly those with N-methyl piperazine (B1678402) rings. mdpi.comdovepress.com These reactive intermediates can pose a toxicological risk by binding to cellular macromolecules.
Hypoxia-Activated Prodrug Concepts and Cytotoxicity Potential
N-oxides are explored as a class of hypoxia-activated prodrugs (HAPs) in cancer therapy. dovepress.comnih.govresearchgate.netresearchgate.netcontrolledreleasesociety.org HAPs are designed to be selectively activated under the low-oxygen conditions (hypoxia) prevalent in solid tumors, releasing a cytotoxic agent specifically at the tumor site, thereby sparing normal, oxygenated tissues. nih.govresearchgate.netcontrolledreleasesociety.org This selective reduction of the N-oxide to the active drug in a hypoxic environment is mediated by reductases. dovepress.comresearchgate.net Examples of N-oxide prodrugs investigated for their cytotoxicity under hypoxic conditions include AQ4N, an aliphatic N-oxide, which is activated to the more cytotoxic compound AQ4 through a two-electron reduction. nih.govresearchgate.net Vinblastine-N-oxide is another example of an N-oxide prodrug designed to be reduced to the active vinblastine (B1199706) in hypoxic tumor tissue. controlledreleasesociety.org While the prodrug form often exhibits low cytotoxicity under normoxic conditions, the activated form released under hypoxia is intended to be potent against cancer cells. dovepress.comnih.gov
Impact of N-Oxide Reversion to Parent Drug on Adverse Reactions
The reversion of an N-oxide metabolite back to its parent drug in vivo is a known phenomenon. hyphadiscovery.com This back-conversion can influence the pharmacokinetics and tissue distribution of both the metabolite and the parent compound. hyphadiscovery.com In some cases, the reversion of an N-oxide metabolite to the parent drug has been reported to potentially contribute to adverse reactions. hyphadiscovery.com For example, while not specific to Medifoxamine (B1676141) N-oxide, the reversion of an N-oxide metabolite to the parent drug has been reported as a potential cause of adverse reactions for compounds like sorafenib. hyphadiscovery.com Careful sample handling in laboratory settings can help reduce the potential for N-oxide metabolites to convert back to the parent drug. hyphadiscovery.com
Advanced Analytical Methodologies for Medifoxamine N Oxide Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatographic techniques are indispensable for separating Medifoxamine (B1676141) N-oxide from complex matrices, such as biological fluids, and for its subsequent quantification. The polarity introduced by the N-oxide function influences its chromatographic behavior compared to the parent tertiary amine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of drugs and their metabolites, including N-oxides, in biological matrices due to its high sensitivity and selectivity. The development of a robust LC-MS/MS method for Medifoxamine N-oxide involves optimizing chromatographic separation and mass spectrometric detection.
Method development typically includes selecting a suitable stationary phase (e.g., reversed-phase C18) and mobile phase system (often involving aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol, and potentially acidic additives like formic acid to improve peak shape and ionization) nih.govnih.gov. Tandem mass spectrometry (MS/MS) is employed for detection, utilizing specific precursor-to-product ion transitions characteristic of this compound to ensure selectivity and minimize matrix interference. This multiple reaction monitoring (MRM) approach provides high sensitivity for trace analysis in biological samples nih.govnih.gov.
Sample preparation from biological matrices such as plasma or urine often involves protein precipitation or solid-phase extraction to isolate the analyte and remove interfering substances nih.govnih.govnih.govgoogle.com.
Method validation is a critical step to ensure the reliability and accuracy of the quantitative analysis. Validation parameters typically assessed include specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects, following regulatory guidelines nih.govgoogle.com. While specific validation data for this compound were not extensively detailed in the search results, methods for other N-oxides in biological matrices have demonstrated wide linear dynamic ranges and acceptable precision and accuracy nih.govgoogle.com. For instance, an LC-MS/MS method for roflumilast (B1684550) N-oxide in monkey plasma showed an LLOQ of 0.10 ng/mL and a linear range of 0.10–200 ng/mL nih.gov. Similarly, an LC-MS/MS method for deanol-N-oxide in urine achieved LOD and LOQ values of 0.05 μg/mL and 0.15 μg/mL, respectively nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that can be applied to the analysis of organic compounds. While often used for more volatile or thermally stable compounds, derivatization can extend its applicability to other substances, including some amines and their metabolites. GC-MS has been utilized for the identification and confirmation of N-oxide structures in some cases. For example, GC-MS was used to confirm the formation and structure of imipramine-5-N-oxide and clomipramine-5-N-oxide as oxidation products, with mass spectra showing characteristic molecular ion peaks. Predicted GC-MS spectra can also be generated for compounds like medifoxamine. The application of GC-MS to this compound would likely involve evaluating its thermal stability or the need for derivatization to enable volatilization without degradation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for both analytical and preparative purposes. Coupled with various detection methods, HPLC can be applied to the analysis of this compound. Common detectors include UV-Visible detectors, fluorescence detectors, and refractive index detectors. The choice of detector depends on the chemical properties of the analyte.
HPLC is widely used for the separation and quantification of pharmaceutical compounds and their impurities, including N-oxides. RP-HPLC methods are frequently employed, similar to LC-MS, utilizing reversed-phase columns and mobile phases tailored to the compound's polarity. For instance, RP-HPLC methods have been developed and validated for the quantitative determination of drugs and their N-oxide impurities. Preparative HPLC can also be used for the isolation and purification of this compound from synthesis mixtures or biological extracts, as demonstrated for the purification of other N-oxide impurities. While specific details of an HPLC method solely for this compound were not found, its chemical structure suggests that RP-HPLC with UV detection (given the presence of aromatic rings) would be a feasible approach for its analysis and purification.
Spectroscopic Characterization Techniques
Spectroscopic methods provide crucial information regarding the structure and functional groups of this compound, complementing the data obtained from chromatographic separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including N-oxides. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and arrangement of atoms in the molecule can be determined.
The formation of an N-oxide from a tertiary amine results in characteristic changes in the NMR spectra. The nitrogen atom in the N-oxide carries a formal positive charge, and the oxygen atom a formal negative charge. This charge distribution influences the electron density of neighboring atoms, leading to downfield shifts for protons and carbons adjacent to the N-oxide function compared to the parent amine.
Specific NMR data for "2,2-bis phenoxy NN-dimethyl ethylamine (B1201723) N-oxyde" (this compound) has been reported in a patent. The ¹H NMR spectrum in CDCl₃ showed signals at 10H (multiplet, 6.8-7.3 ppm), 1H (triplet, 6.7 ppm), 2H (doublet, 3.7 ppm), and 6H (singlet, 3.2 ppm). Comparing these shifts to the parent medifoxamine (¹H NMR in CDCl₃: 10H (m, 6.8-7.3 ppm), 1H (t, 5.8 ppm), 2H (dp, 2.8 ppm), 6H (s, 2.32 ppm)) illustrates the downfield shifts of the protons adjacent to the nitrogen upon N-oxidation. These spectral differences are key to confirming the formation of the N-oxide.
NMR spectroscopy, including 1D and 2D experiments (such as COSY, HSQC, HMBC), is essential for unequivocally confirming the structure of synthesized or isolated this compound and for identifying it as a degradation product or metabolite.
Infrared (IR) Spectroscopy for N-O Bond Detection
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For N-oxides, the presence of the polar N⁺-O⁻ bond gives rise to a specific absorption band in the IR spectrum.
Advanced Sample Preparation Strategies for this compound
Effective sample preparation is a critical step in the bioanalysis of drug metabolites, aimed at isolating the analyte, removing interfering substances, and concentrating the sample to achieve adequate sensitivity au.dknih.gov. For a compound like this compound, given its polar nature due to the N-oxide function nih.gov, sample preparation strategies would need to consider this polarity to ensure efficient extraction from biological matrices such as plasma or urine. Two common advanced techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) phenomenex.comnih.gov.
Solid-Phase Extraction (SPE) Protocols
SPE is a chromatographic technique used to extract, partition, and/or adsorb analytes from a liquid sample onto a solid stationary phase nih.gov. The selection of the SPE sorbent and method depends heavily on the chemical properties of the analyte and the sample matrix nih.govphenomenex.com. For a polar compound like this compound, various SPE approaches could be considered:
Reversed-Phase SPE: While Medifoxamine itself has lipophilic character nih.gov, the addition of the N-oxide functionality increases polarity nih.gov. Reversed-phase sorbents (e.g., C18, C8) might be used, but method development would be crucial to optimize retention and elution based on the specific polarity of this compound. Elution typically involves organic solvents or mixtures thereof phenomenex.comajol.info.
Polar SPE: Sorbents designed for retaining polar compounds, such as hydrophilic interaction liquid chromatography (HILIC) type phases or specific polar-modified phases, could be more suitable for extracting a relatively polar metabolite like this compound from less polar matrix components.
Mixed-Mode SPE: These sorbents combine reversed-phase or normal-phase interactions with ion-exchange capabilities. Given that N-oxides can have zwitterionic character or be protonated depending on pH nih.gov, a mixed-mode approach (e.g., reversed-phase with weak anion exchange or cation exchange) might offer enhanced selectivity by retaining the analyte based on both polar and ionic interactions, while washing away neutral and oppositely charged interferences phenomenex.com.
A typical SPE protocol involves several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte phenomenex.comajol.info. Optimization would involve evaluating different sorbent chemistries, conditioning and wash solvents, and elution conditions (solvent type, strength, and volume) to maximize recovery and minimize matrix effects for this compound.
Liquid-Liquid Extraction (LLE) Optimization
LLE is a separation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.com. The efficiency of LLE for this compound would depend on its solubility in different organic solvents relative to the biological matrix (aqueous) phenomenex.com.
Optimization of LLE for a compound like this compound would involve:
Solvent Selection: Choosing an organic solvent or mixture of solvents that efficiently extracts this compound from the aqueous biological matrix while leaving matrix interferences behind. Considerations include the polarity of the N-oxide, the polarity of potential impurities, and the miscibility of the solvents phenomenex.com. Common organic solvents used in LLE include ethyl acetate, methyl tert-butyl ether, and chlorinated hydrocarbons, although the choice depends on the analyte's properties bioline.org.br.
pH Adjustment: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds. While the N-oxide function itself is a permanent charge separation, the parent amine function in Medifoxamine is basic wikipedia.org. The optimal pH for extracting this compound would depend on its specific ionization state at different pH values, which might differ from the parent compound. Adjusting the pH could help ensure the N-oxide is in a form that favors partitioning into the organic phase bioline.org.br.
Extraction Efficiency and Selectivity: Evaluating the percentage of this compound extracted into the organic phase under different conditions and assessing the cleanliness of the extract by analyzing for co-extracted matrix components bioline.org.br.
Automated LLE systems utilizing 96-well plates can increase throughput and reproducibility in bioanalysis nih.gov.
Bioanalytical Method Validation for this compound
Bioanalytical method validation is a crucial process to ensure that a method used for quantitative measurement of an analyte in a biological matrix is reliable and reproducible for its intended purpose, such as supporting pharmacokinetic or toxicokinetic studies au.dknih.goveuropa.eu. Validation typically involves evaluating several key parameters according to regulatory guidelines europa.eufda.govmedvalley.cn.
For this compound, a comprehensive bioanalytical method validation would include:
Selectivity and Specificity: Demonstrating that the method can accurately measure this compound in the presence of endogenous matrix components, the parent drug (Medifoxamine), and other potential metabolites or co-administered substances europa.eumedvalley.cn. This often involves analyzing blank matrix samples and samples spiked with potential interferences.
Accuracy and Precision: Assessing the closeness of measured values to the true concentration (accuracy) and the variability among replicate measurements (precision) at different concentration levels within the method's range au.dknih.govfda.gov. This is typically evaluated by analyzing quality control (QC) samples prepared at low, medium, and high concentrations fda.gov.
Sensitivity: Determining the lower limit of quantification (LLOQ), which is the lowest concentration of this compound that can be reliably and accurately measured nih.goveuropa.eu.
Linearity and Range: Establishing the relationship between the instrument response and the analyte concentration over a defined range nih.govresearchgate.net. A calibration curve with a sufficient number of standards is used for this purpose nih.govfda.gov.
Recovery: Evaluating the efficiency of the sample preparation method (SPE or LLE) in extracting this compound from the biological matrix nih.govfda.gov. Recovery need not be 100%, but it should be consistent and reproducible fda.gov.
Stability: Assessing the stability of this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) and during sample processing and analysis (e.g., in processed extracts, in the autosampler) nih.govfda.gov. The potential for back-conversion of this compound to the parent Medifoxamine during sample handling or analysis is a critical stability aspect that should be evaluated europa.eumedvalley.cn.
Matrix Effect: Evaluating the influence of the biological matrix on the ionization and detection of this compound, particularly in mass spectrometry-based methods europa.eumedvalley.cn.
Validation studies should be performed using biological matrix from the intended study species, and acceptance criteria for each validation parameter should be established based on regulatory guidelines europa.eufda.gov.
Future Directions and Research Opportunities for Medifoxamine N Oxide
Contribution to Understanding Medifoxamine's Overall Metabolic and Pharmacological Profile
Medifoxamine (B1676141) is known to undergo extensive first-pass metabolism in the liver, producing active metabolites that likely contribute significantly to its pharmacological effects wikipedia.org. While specific details on the metabolic fate of medifoxamine N-oxide are not provided, N-oxidation is a known metabolic pathway for tertiary amines drugbank.comdrugbank.comdrugbank.com. Research into this compound could clarify its role within the metabolic cascade of medifoxamine. Identifying the enzymes responsible for its formation and further metabolism, as well as the biological activity of any downstream products, would provide a more complete understanding of how medifoxamine is processed by the body and how its effects are mediated. Metabolomic studies could be employed to identify and quantify this compound and its related metabolites in biological samples following medifoxamine administration researchgate.netnih.govcreative-proteomics.com.
Advanced In Vitro and In Vivo Models for Mechanistic Studies
Advanced in vitro and in vivo models are essential for elucidating the mechanisms of action of drugs and their metabolites googleapis.com. To understand the potential roles and effects of this compound, researchers could utilize a variety of model systems. This could include in vitro studies using cultured cells expressing specific receptors or enzymes to investigate the compound's cellular effects and metabolic transformations. In vivo studies in animal models could help to assess its pharmacokinetic profile, tissue distribution, and potential pharmacological activities. Given the historical hepatotoxicity of medifoxamine, relevant models for assessing liver function and toxicity would be particularly important. Furthermore, advanced techniques such as chemogenetics, which sometimes utilize N-oxide ligands like clozapine-N-oxide (CNO) to remotely control neuronal activity, albeit with considerations regarding CNO's metabolism, highlight the potential for using N-oxide related compounds as probes in complex biological systems biorxiv.orgresearchgate.netnih.gov.
Q & A
(Basic) What are the recommended methodologies for synthesizing and characterizing Medifoxamine N-oxide in experimental settings?
Answer:
Synthesis should follow rigorous protocols for N-oxidation, such as using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the N-oxide structure. For purity, high-performance liquid chromatography (HPLC) with UV detection is essential. New compounds must include elemental analysis and spectral data (¹H/¹³C NMR, IR) . Known derivatives should cross-reference prior literature, while novel analogs require full synthetic and analytical validation .
(Basic) How can researchers distinguish this compound from its parent compound in pharmacological assays?
Answer:
Use chromatographic separation (e.g., reverse-phase HPLC or UPLC) coupled with tandem mass spectrometry (LC-MS/MS) to differentiate the N-oxide’s molecular ion ([M+H]⁺) from Medifoxamine. In vitro assays should include controls for metabolic stability (e.g., liver microsomes) to monitor N-oxide formation. Pharmacokinetic studies in animal models (e.g., rodents) can compare plasma and tissue distribution profiles, leveraging species-specific cytochrome P450 activity .
(Advanced) How should conflicting mutagenicity data for aromatic N-oxides like this compound be interpreted?
Answer:
Apply structure–activity relationship (SAR) fingerprinting to identify mutagenic subclasses. For example, benzo[c][1,2,5]oxadiazole 1-oxide substructures correlate with DNA reactivity, while non-aromatic N-oxides may lack mutagenic potential. Cross-validate public (e.g., PubChem) and proprietary datasets using statistical models (e.g., Fisher’s exact test) to resolve contradictions. Incorporate expert-rule systems like Leadscope to refine structural alerts .
(Advanced) What experimental designs are optimal for studying the cellular uptake mechanisms of this compound?
Answer:
Use transporter-deficient cell lines (e.g., HEK293 with OCT1 knockout) to isolate uptake pathways. Compare results with wild-type hepatocytes (e.g., HepG2) via radiolabeled tracer assays. In vivo, employ Oct1-knockout mice to assess hepatic accumulation and plasma clearance. Validate findings using competitive inhibition assays with known substrates (e.g., sorafenib N-oxide) .
(Basic) Which analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is preferred for sensitivity. For fecal or tissue samples, employ solid-phase extraction (SPE) prior to analysis. Calibration curves should use deuterated internal standards (e.g., Medifoxamine-d₄ N-oxide) to correct for matrix effects. Method validation must include limits of detection (LOD), recovery rates, and inter-day precision .
(Advanced) How can statistical models address spatial variability in N-oxide flux studies?
Answer:
Linear mixed-effects (LME) models account for nested variables (e.g., chamber locations, fertilization effects). Apply logarithmic transformations for non-normal data and use Fisher’s LSD test for post-hoc comparisons. Report marginal significance thresholds (e.g., P ≤ 0.09) in high-variability environments, as seen in soil N-oxide flux studies .
(Advanced) What computational tools predict the mutagenic risk of this compound analogs?
Answer:
Leverage (Q)SAR models like Derek Nexus or Leadscope’s expert-rule system. Focus on substructures linked to DNA reactivity (e.g., quindioxin-like motifs). Validate predictions with Ames tests using Salmonella typhimurium TA98 and TA100 strains under metabolic activation (S9 fraction) .
(Basic) What are the stability considerations for storing this compound?
Answer:
Store under inert gas (argon) at –20°C to prevent oxidation. Avoid contact with nitrates or chlorine-based agents, which may induce decomposition. Monitor stability via periodic HPLC analysis and track degradation products (e.g., parent compound reversion) .
(Advanced) How do metabolic pathways influence the pharmacological activity of this compound?
Answer:
Investigate cytochrome P450 (CYP3A4/2D6)-mediated reduction back to Medifoxamine using liver microsomes. Compare metabolic rates across species (e.g., human vs. rodent) and assess N-oxide accumulation in CYP-deficient models. Pair with pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify active metabolite contributions .
(Advanced) What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability differences. Validate using tissue-specific knockout models (e.g., blood-brain barrier transporters) and adjust for protein binding effects. Cross-reference metabolite profiling from plasma, liver, and brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
